molecular formula C17H15N3O2S2 B2411490 4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862974-33-2

4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B2411490
CAS No.: 862974-33-2
M. Wt: 357.45
InChI Key: CEOJRWZBBLBTSE-UHFFFAOYSA-N
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Description

4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a novel benzothiazole-based compound supplied for research purposes. The benzothiazole scaffold is of significant interest in medicinal chemistry due to its diverse biological activities and presence in compounds with neuroprotective properties . Benzo[d]thiazole derivatives have been extensively studied as key pharmacophores in the development of therapeutic agents for neurodegenerative diseases, including as inhibitors of neuronal nitric oxide synthase (nNOS) for Parkinson's disease research and as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease studies . Furthermore, the benzo[d]thiazole structure is known to act as a targeting moiety for amyloid-β (Aβ) deposits, which are pathological hallmarks of Alzheimer's disease, and some derivatives also exhibit antioxidant activities that can be beneficial in countering oxidative stress in neurological disorders . This specific compound, featuring a bis-benzothiazole structure, may serve as a valuable building block or chemical probe for developing multifunctional ligands or for studying protein aggregation pathologies. The product is strictly for use in laboratory research. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

4-ethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S2/c1-3-22-12-5-4-6-13-15(12)19-17(23-13)20-16-18-11-8-7-10(21-2)9-14(11)24-16/h4-9H,3H2,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOJRWZBBLBTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method includes the reaction of 2-amino-6-methoxybenzothiazole with 4-ethoxybenzoic acid under specific conditions to form the desired product . The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the positions activated by electron-donating groups like methoxy.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Research indicates that compounds containing benzo[d]thiazole moieties exhibit significant anticancer properties. For instance, derivatives of benzo[d]thiazole have shown efficacy against various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:
A study evaluating a series of benzo[d]thiazole derivatives demonstrated that certain compounds could inhibit the growth of cancer cells with IC50 values in the low micromolar range. The structural modifications, such as the introduction of the ethoxy and methoxy groups in 4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, enhance its biological activity by improving solubility and bioavailability.

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research has shown that derivatives can inhibit the growth of pathogenic bacteria and fungi.

Case Study:
In vitro studies revealed that specific derivatives exhibited significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The effectiveness was attributed to their ability to disrupt bacterial cell membranes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. For instance, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process . The compound binds to the active site of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for various applications in medicinal chemistry and materials science.

Biological Activity

4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C16H16N2O2S2\text{C}_{16}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}_{2}

Anticancer Activity

Benzothiazole derivatives have demonstrated significant anticancer properties. In particular, several studies have highlighted the efficacy of benzothiazole compounds against various cancer cell lines.

Case Study: Anticancer Efficacy

A study investigated the cytotoxic effects of benzothiazole derivatives on human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that:

CompoundCell LineIC50 (µM)
4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylanilineMCF-70.57
4-(6-Methoxybenzo[d]thiazol-2-yl)-N,N-dimethylanilineA5490.40

These findings suggest that modifications in the benzothiazole structure can enhance anticancer activity significantly .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb).

Antitubercular Activity

In a recent study, several benzothiazole derivatives were synthesized and tested for their antitubercular activity. The most active compounds exhibited the following IC50 values against Mtb:

CompoundIC50 (µM)
IT102.32
IT062.03

Both compounds showed selective inhibition against Mtb with minimal toxicity to human lung fibroblast cells (MRC-5) at concentrations exceeding 128 µM .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is often influenced by their structural modifications. For instance, the introduction of electron-withdrawing groups at specific positions on the thiazole ring has been shown to enhance potency against various pathogens.

SAR Analysis

A systematic study revealed that:

  • Electron-withdrawing groups at ortho positions improve antimalarial activity.
  • Alkyl substitutions can enhance solubility and bioavailability.
  • Hydroxyl groups contribute to increased cytotoxicity against cancer cells.

These modifications are crucial for developing more effective therapeutic agents .

Q & A

Q. What are the primary synthetic routes for 4-ethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Preparation of 6-methoxybenzo[d]thiazol-2-amine by diazotization of 6-methoxyaniline followed by coupling with thiourea derivatives in acidic conditions .
  • Step 2 : Functionalization of the benzo[d]thiazole core. For example, 4-ethoxybenzo[d]thiazol-2-amine is synthesized via nucleophilic substitution using ethoxide on a chlorinated precursor .
  • Step 3 : Coupling the two thiazole units using a condensation agent (e.g., DCC) or via reductive amination. For instance, sodium cyanoborohydride (NaCNBH3) in acetic acid enables efficient coupling of amine and aldehyde intermediates .
    Key considerations : Reaction time (e.g., overnight for reductive amination) and solvent choice (e.g., ethanol for reflux) significantly impact yields .

Q. How is the molecular structure of this compound confirmed experimentally?

  • NMR spectroscopy :
    • ¹H NMR : Methoxy groups (δ 3.68–3.70 ppm for OCH3), aromatic protons (δ 6.79–7.77 ppm), and NH2 signals (δ ~7.15 ppm) confirm substitution patterns .
    • ¹³C NMR : Resonances at ~160–165 ppm indicate thiazole carbons, while methoxy carbons appear at ~55–60 ppm .
  • Melting point : Experimental values (e.g., 159–162°C) are compared to literature to verify purity .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₁₆H₁₄N₃O₂S₂) .

Q. What purification techniques are optimal for isolating this compound?

  • Column chromatography : Silica gel with ethyl acetate/hexane (1:3 to 1:1 gradient) effectively separates intermediates .
  • Recrystallization : Ethanol or chloroform yields high-purity crystals, particularly for final products .
  • TLC monitoring : Rf values (e.g., 0.5 in ethyl acetate/hexane) ensure reaction completion .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature) influence the coupling efficiency between thiazole units?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while acetic acid improves reductive amination by stabilizing protonated intermediates .
  • Temperature : Reflux (~80°C) accelerates coupling reactions (e.g., 7–9 hours for cyclization), but higher temperatures (>100°C) may degrade sensitive functional groups .
  • Catalysts : Sodium acetate or catalytic acetic acid facilitates imine formation in condensation reactions .

Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound’s biological activity?

  • Structural analogs : Replace ethoxy/methoxy groups with halogens (e.g., Cl, F) or alkyl chains to assess hydrophobicity and electronic effects .
  • Enzymatic assays : Evaluate inhibition of kinases (e.g., CDK4/6) or microbial targets using IC₅₀ measurements and molecular docking .
  • Physicochemical profiling : LogP (octanol-water partition coefficient) and solubility studies correlate substituent effects with bioavailability .

Q. What advanced spectroscopic methods resolve ambiguities in regioselectivity during synthesis?

  • 2D NMR (COSY, HSQC) : Assigns overlapping aromatic signals and confirms connectivity between thiazole rings .
  • X-ray crystallography : Provides unambiguous confirmation of molecular geometry and hydrogen bonding patterns .
  • IR spectroscopy : Stretching vibrations (e.g., C=N at ~1600 cm⁻¹, NH₂ at ~3300 cm⁻¹) validate functional groups .

Q. How can computational methods predict the compound’s reactivity and stability?

  • DFT calculations : Optimize transition states for key steps (e.g., cyclization) and predict regioselectivity in electrophilic substitutions .
  • MD simulations : Model interactions with biological targets (e.g., protein-ligand binding) to guide SAR .
  • ADMET prediction : Software (e.g., SwissADME) forecasts metabolic stability and toxicity risks .

Methodological Challenges and Solutions

Q. How are conflicting spectral data resolved during structural characterization?

  • Cross-validation : Compare NMR data with synthesized analogs (e.g., 6-chloro derivatives) to identify chemical shift deviations .
  • Isotopic labeling : Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent peaks in ¹H NMR .
  • Supplementary techniques : Combine HRMS with elemental analysis to confirm molecular formulas .

Q. What quality control measures ensure batch-to-batch consistency in synthesis?

  • HPLC purity analysis : Use C18 columns with UV detection (λ = 254 nm) to verify ≥95% purity .
  • In-process controls (IPC) : Monitor intermediates via TLC or inline FTIR to halt reactions at optimal yields .
  • Stability studies : Store compounds under nitrogen at –20°C to prevent oxidation of thiazole rings .

Q. How are mechanistic insights into cyclization steps validated experimentally?

  • Kinetic studies : Vary reaction time and temperature to derive rate constants for key steps (e.g., ring closure) .
  • Isotope tracing : Use ¹⁵N-labeled amines to track bond formation in reductive amination .
  • Quenching experiments : Halt reactions at intermediate stages to isolate and characterize transient species .

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